N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine, also known as JNJ-28330835, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound targets a specific protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. In
Wirkmechanismus
The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is based on its ability to bind to the bromodomain of BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting the interaction between BRD4 and acetylated histones, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine disrupts the transcriptional machinery and leads to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine has been shown to have other biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is its specificity for BRD4. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine. One area of interest is the use of this compound in combination with other targeted therapies, such as immunotherapy and epigenetic modifiers. Another potential direction is the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, there is a need for further studies to explore the potential of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine in other disease contexts, such as autoimmune diseases and infectious diseases.
Conclusion
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine is a promising small molecule inhibitor that targets the bromodomain of BRD4. This compound has been shown to have potent anticancer effects and other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for the development and application of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine. Further research in this area could lead to the development of new and more effective therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine involves a series of chemical reactions that result in the formation of the final product. The starting materials for this synthesis are 2-chlorobenzyl alcohol, 4-(bromomethyl)pyridine, and 4-hydroxybenzaldehyde. These compounds are combined in a solvent and heated under reflux conditions to form an intermediate product, which is then treated with a reducing agent to produce the final compound. The synthesis method for N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, it has been demonstrated to have synergistic effects when used in combination with other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-18-6-2-1-5-16(18)14-23-17-10-8-15(9-11-17)13-22-19-7-3-4-12-21-19/h1-12H,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOYVOPMDDSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.